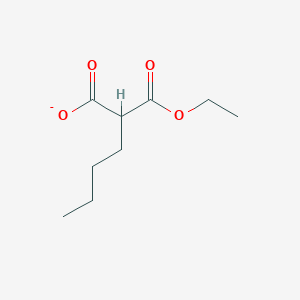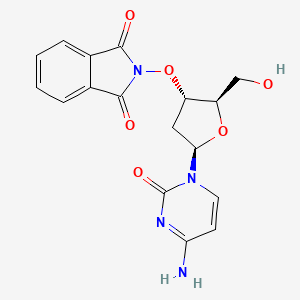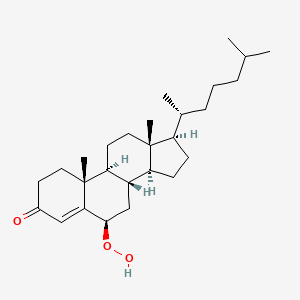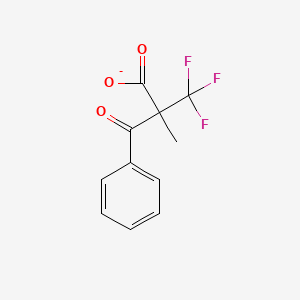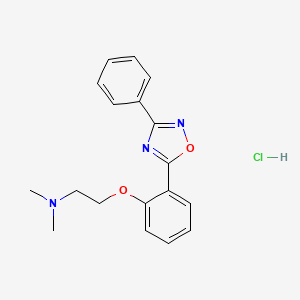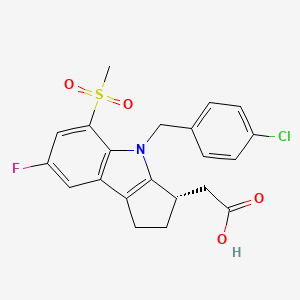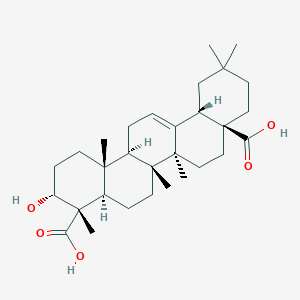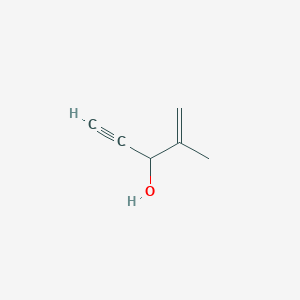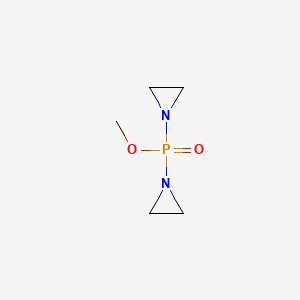
Phosphinic acid, bis(1-aziridinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, bis(1-aziridinyl)-, methyl ester is a chemical compound with the molecular formula C5H11N2O2P It is known for its unique structure, which includes two aziridinyl groups attached to a phosphinic acid moiety, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, methyl ester typically involves the reaction of aziridine with a phosphinic acid derivative. One common method is the reaction of aziridine with methyl phosphinic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aziridinyl groups can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aziridinyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a wide range of substituted phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, bis(1-aziridinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which phosphinic acid, bis(1-aziridinyl)-, methyl ester exerts its effects involves the reactivity of the aziridinyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The phosphinic acid moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, bis(1-aziridinyl)-, p-phenylene ester
- Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, methyl ester is unique due to its specific combination of aziridinyl and phosphinic acid groups. This structure imparts distinct reactivity and potential applications that are not shared by all similar compounds. Its methyl ester group also differentiates it from other phosphinic acid derivatives, influencing its solubility and reactivity.
Propiedades
Número CAS |
466-15-9 |
|---|---|
Fórmula molecular |
C5H11N2O2P |
Peso molecular |
162.13 g/mol |
Nombre IUPAC |
1-[aziridin-1-yl(methoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C5H11N2O2P/c1-9-10(8,6-2-3-6)7-4-5-7/h2-5H2,1H3 |
Clave InChI |
KVUACIWPUWVZGT-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


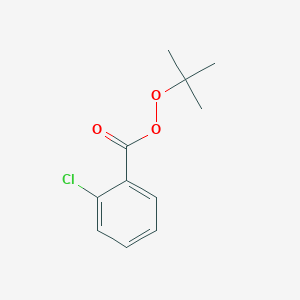
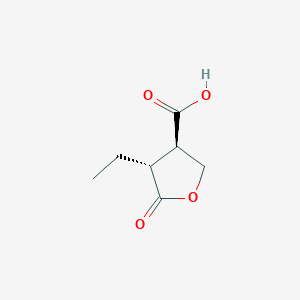
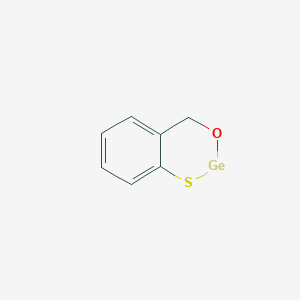
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
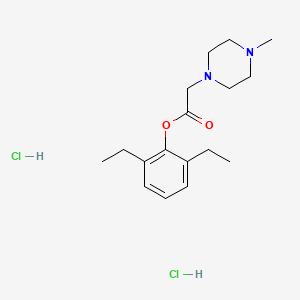
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
